

# Chemical structure and properties of H1L1A1B3 ionizable lipid

Author: BenchChem Technical Support Team. Date: December 2025



# H1L1A1B3 Ionizable Lipid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the novel ionizable lipid **H1L1A1B3**. This lipid has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of circular RNA (circRNA), particularly in the context of cancer immunotherapy.

## **Chemical Structure and Physicochemical Properties**

**H1L1A1B3**, systematically named dodecanoic acid, 7-(cyclohexylamino)-6-[--INVALID-LINK--amino]-7-oxoheptyl ester, is an ionizable cationic lipid specifically designed for nucleic acid delivery. Its structure incorporates a tertiary amine headgroup that is readily protonated at acidic pH, facilitating electrostatic interactions with the negatively charged phosphate backbone of RNA. The lipid tails are designed to promote efficient encapsulation and endosomal escape.

Table 1: Physicochemical Properties of **H1L1A1B3** 



| Property          | Value                                                                                    | Source |  |
|-------------------|------------------------------------------------------------------------------------------|--------|--|
| Formal Name       | dodecanoic acid, 7-<br>(cyclohexylamino)-6-[<br>INVALID-LINKamino]-7-<br>oxoheptyl ester | [1]    |  |
| CAS Number        | 3097638-09-7                                                                             | [1]    |  |
| Molecular Formula | C40H77N3O4                                                                               | [1]    |  |
| Formula Weight    | 664.1 g/mol [1]                                                                          |        |  |
| Purity            | ≥95%                                                                                     | [1]    |  |
| Formulation       | A solution in ethanol                                                                    | [1]    |  |
| Solubility        | Soluble in ethanol (≥10 mg/ml)                                                           | [1]    |  |
| SMILES            | O=C(C(CCCCCC(CCCCC<br>CCCC)=O)N(CCCN(C)C)C(C<br>CC(C)CCCCC)=O)NC1CCCC<br>C1              | [1][2] |  |
| InChl Key         | GIBXGBZJMJLFQW-<br>UHFFFAOYSA-N                                                          | [1][2] |  |

## Synthesis of H1L1A1B3

The synthesis of **H1L1A1B3** is achieved through a high-throughput combinatorial method utilizing the Ugi four-component reaction (Ugi-4CR).[3][4] This one-pot reaction allows for the rapid generation of a diverse library of ionizable lipids by combining an amine, an aldehyde, a carboxylic acid, and an isocyanide. While the specific reactants and detailed protocol for **H1L1A1B3** are not publicly available, the general workflow for Ugi-4CR is outlined below.

### **Experimental Protocols**

General Protocol for Ugi Four-Component Reaction:

A detailed protocol for the specific synthesis of **H1L1A1B3** is not available in the cited literature. However, a general procedure for a Ugi-4CR to generate a library of ionizable lipids



#### would involve:

- Reactant Preparation: Equimolar amounts of the four components (an amine, an aldehyde, a
  carboxylic acid, and an isocyanide) are dissolved in a suitable solvent, typically methanol or
  ethanol.
- Reaction: The components are mixed in a single reaction vessel and stirred at room temperature for a specified period, often ranging from 24 to 72 hours.
- Purification: The resulting product is then purified using techniques such as column chromatography to isolate the desired ionizable lipid.



Click to download full resolution via product page

A generalized workflow for the synthesis of **H1L1A1B3** via the Ugi four-component reaction.

# Lipid Nanoparticle (LNP) Formulation and Characterization



**H1L1A1B3** is a key component in the formulation of LNPs for the delivery of circRNA. These LNPs are typically prepared using a microfluidic mixing technique to ensure uniform particle size and high encapsulation efficiency.

Table 2: Characterization of H1L1A1B3 LNPs for circRNA and mRNA Delivery

| Parameter                        | H1L1A1B3 LNP<br>(circRNA) | H1L1A1B3 LNP<br>(mRNA) | Source |
|----------------------------------|---------------------------|------------------------|--------|
| Size (Diameter, nm)              | ~100                      | ~90                    | [5]    |
| Polydispersity Index (PDI)       | ~0.15                     | ~0.12                  | [5]    |
| Zeta Potential (ZP, mV)          | ~ -5                      | ~ -4                   | [5]    |
| Encapsulation Efficiency (EE, %) | > 95%                     | > 95%                  | [5]    |

## **Experimental Protocols**

LNP Formulation using Microfluidic Mixing:

While the exact formulation ratios for the published **H1L1A1B3** LNPs are not provided, a general protocol for LNP formulation via microfluidic mixing is as follows:

- Lipid Stock Preparation: **H1L1A1B3**, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio.
- RNA Stock Preparation: The circRNA or mRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
- Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing leads to the selfassembly of LNPs.



Purification: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH
 7.4) to remove ethanol and unencapsulated RNA.



Click to download full resolution via product page

A schematic of the lipid nanoparticle (LNP) formulation process using microfluidic mixing.

Physicochemical Characterization of LNPs:

- Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
- Zeta Potential: Determined by Laser Doppler Velocimetry.
- Encapsulation Efficiency: Typically quantified using a RiboGreen assay, where the fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated RNA.
- pKa Determination: The apparent pKa of the ionizable lipid within the LNP can be determined using a fluorescent probe assay with a dye such as 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS). The fluorescence intensity of TNS increases upon binding to the protonated, positively charged lipid at acidic pH. By measuring the fluorescence across a range of pH values, a titration curve can be generated, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

### In Vitro and In Vivo Performance



**H1L1A1B3** LNPs have demonstrated superior performance in delivering circRNA to lung cancer cells compared to the industry-standard ionizable lipid, ALC-0315.[3][5]

#### **Key Findings:**

- Transfection Efficiency: **H1L1A1B3** LNPs showed a fourfold increase in circRNA transfection efficiency in Lewis lung carcinoma cells compared to ALC-0315 LNPs.[3][5]
- Immune Activation: When used to deliver circRNA encoding for interleukin-12 (IL-12), a single intratumoral injection of **H1L1A1B3** LNPs induced a potent immune response.[3][5]
- Antitumor Efficacy: The induced immune response led to significant tumor regression in a
  Lewis lung carcinoma mouse model.[3][5] This was associated with a substantial increase in
  CD45+ leukocytes and enhanced infiltration of CD8+ T cells into the tumor
  microenvironment.[3][5]

## **Experimental Protocols**

#### In Vitro Transfection:

- Cell Culture: Lewis lung carcinoma (LLC1) cells are cultured in appropriate media.
- Transfection: Cells are seeded in multi-well plates and treated with H1L1A1B3 LNPs encapsulating the circRNA of interest.
- Analysis: After a defined incubation period (e.g., 24-48 hours), the expression of the encoded protein (e.g., IL-12) is measured in the cell supernatant using an ELISA.

#### In Vivo Antitumor Studies:

- Animal Model: A syngeneic mouse model of lung cancer is established, for example, by subcutaneous or orthotopic implantation of LLC1 cells.
- Treatment: Once tumors are established, mice are treated with a single intratumoral injection of H1L1A1B3 LNPs containing IL-12 circRNA.
- Monitoring: Tumor growth is monitored over time.



 Immunological Analysis: At the end of the study, tumors are harvested, and the immune cell populations (e.g., CD45+, CD8+ T cells) are analyzed by flow cytometry or immunohistochemistry.

## **Mechanism of Action and Signaling Pathway**

The therapeutic effect of **H1L1A1B3** LNPs delivering IL-12 circRNA is mediated by the stimulation of an antitumor immune response.





Click to download full resolution via product page



A diagram illustrating the proposed signaling pathway for **H1L1A1B3** LNPs delivering IL-12 circRNA.

The proposed mechanism involves the following steps:

- Cellular Uptake: The H1L1A1B3 LNPs are taken up by tumor cells via endocytosis.
- Endosomal Escape: In the acidic environment of the endosome, the tertiary amine of
   H1L1A1B3 becomes protonated. This is thought to lead to the disruption of the endosomal
   membrane through the "proton sponge" effect, facilitating the release of the circRNA payload
   into the cytoplasm.
- Translation: The released circlL-12 is translated by the cellular machinery to produce IL-12 protein.
- Immune Stimulation: The secreted IL-12 acts as a potent pro-inflammatory cytokine, leading to the recruitment and activation of immune cells, particularly CD8+ T cells.
- Antitumor Response: The activated CD8+ T cells recognize and kill tumor cells, resulting in tumor regression.

### Conclusion

**H1L1A1B3** is a promising ionizable lipid that has demonstrated significant advantages for the delivery of circRNA in preclinical cancer models. Its efficient synthesis via the Ugi-4CR and the superior performance of its LNP formulations make it an attractive candidate for further development in the field of RNA therapeutics and cancer immunotherapy. Further research is warranted to fully elucidate its structure-activity relationship and to optimize its performance for various therapeutic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of H1L1A1B3 ionizable lipid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621246#chemical-structure-and-properties-of-h1l1a1b3-ionizable-lipid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com